2,5-Dimethylthiophene 1,1-dioxide
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Overview
Description
2,5-Dimethylthiophene 1,1-dioxide is an organosulfur compound with the molecular formula C₆H₈O₂S. It is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylthiophene 1,1-dioxide is commonly prepared by the oxidation of 2,5-dimethylthiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled conditions . The reaction can be represented as follows:
2,5-Dimethylthiophene+Oxidizing Agent→2,5-Dimethylthiophene 1,1-dioxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the thiophene or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene, thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2,5-Dimethylthiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Environmental Chemistry: Studied for its role in oxidative desulfurization processes to remove sulfur compounds from fuels
Mechanism of Action
The mechanism of action of 2,5-dimethylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles and electrophiles. This reactivity is exploited in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxide: Lacks the methyl groups present in 2,5-dimethylthiophene 1,1-dioxide.
2,5-Dimethylthiophene: Does not contain the sulfone group, making it less reactive in certain chemical reactions.
Thiophene: The parent compound, which is more aromatic and less reactive compared to its dioxides
Uniqueness
This compound is unique due to the presence of both methyl groups and the sulfone group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
50590-79-9 |
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Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2,5-dimethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-5-3-4-6(2)9(5,7)8/h3-4H,1-2H3 |
InChI Key |
UFAHWKIVPHLZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1(=O)=O)C |
Origin of Product |
United States |
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